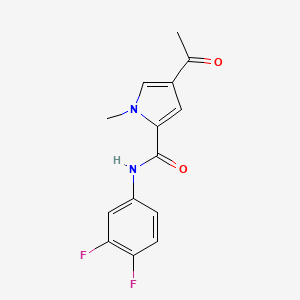
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide, also known as DFP-10917, is a pyrrole-based compound with potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide involves its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Specifically, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA and RNA. By inhibiting DHODH, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide prevents the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide for lab experiments is its ability to inhibit the growth of a wide variety of cancer cell types. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide in combination with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide and its potential applications in cancer treatment.
合成法
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with acetyl chloride to form 3,4-difluoroacetanilide. The resulting compound is then reacted with methyl isocyanate to form 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide.
科学的研究の応用
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Several studies have shown that 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo. It has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-8(19)9-5-13(18(2)7-9)14(20)17-10-3-4-11(15)12(16)6-10/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGWPGCBKLEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

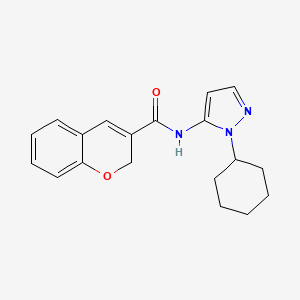
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
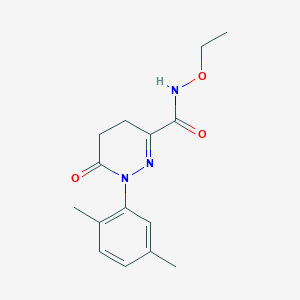

![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)

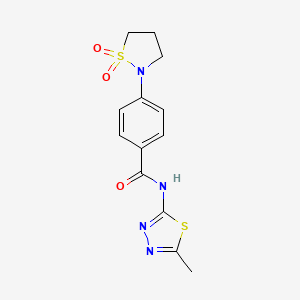
![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
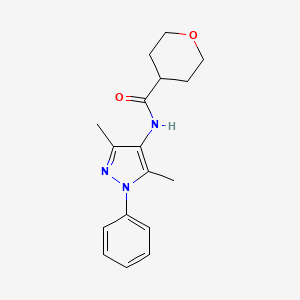
![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)